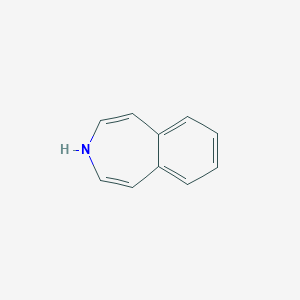

3H-3-Benzazepine

Katalognummer B1654730

:

264-12-0

Molekulargewicht: 143.18 g/mol

InChI-Schlüssel: YGLDQFWPUCURIP-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08466142B2

Procedure details

Cesium carbonate (3.2 g, 9.8 mmol, 4.0 equiv) was added to a stirred solution of aziridine 54 (770 mg, 2.4 mmol, 1.0 equiv) in 1,4-dioxane (350 mL) at 25° C. The reaction vessel was sealed under argon and heated to 100° C. via oil bath for 18 h. The reaction mixture was gravity filtered and concentrated by rotary evaporation. The residue was purified by passage through a plug of silica gel (ethyl acetate) to afford 55 (590 mg, 76% yield) as a tan foam. Rf=0.27 (50% ethyl acetate in benzene); 1H NMR (500 MHz, CDCl3) δ 7.82 (br s, 1H, ArH), 6.54 (s, 1H, ArH), 5.93 (d, 1H, J=1.5 Hz, OCH2O), 5.91 (d, 1H, J=1.5 Hz, OCH2O), 5.77 (br s, 1H, NH), 4.97 (d, 1H, J=6 Hz, CH(OR)), 4.65 (d, 1H, J=6 Hz, CH(OR)), 3.80-3.85 (m, 1H, ArCH2CH2N), 3.60-3.65 (m, 1H, ArCH2CH2N), 2.95 (br t, 2H, J=4 Hz, ArCH2CH2N), 1.44 (s, 3H, CH3), 1.43 (s, 3H, CH3); 13C NMR (125 MHz, C6D6) δ 195.02, 165.26, 146.76, 146.28, 133.02, 126.24, 113.71, 109.55, 109.10, 109.00, 100.84, 78.98, 76.30, 47.65, 36.87, 27.89, 26.87; IR (neat film) 3266 (w), 2924 (s), 2855 (m), 1705 (w), 1585 (s) cm−1; HRMS (ESI) m/z: Calcd for C17H18NO5 (MH+) 316.1185; observed 316.1189.

Name

Cesium carbonate

Quantity

3.2 g

Type

reactant

Reaction Step One

Name

aziridine

Quantity

770 mg

Type

reactant

Reaction Step One

Name

Yield

76%

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Cs+].[Cs+].O1[C:11]2[CH:12]=[CH:13][C:14]([CH:16]3[CH2:18][N:17]3[C:19]3[CH:23]4OC(C)(C)OC4C(=O)C=3)=[CH:15][C:10]=2OC1>O1CCOCC1>[CH:16]1[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:15]=2[CH:23]=[CH:19][NH:17][CH:18]=1 |f:0.1.2|

|

Inputs

Step One

|

Name

|

Cesium carbonate

|

|

Quantity

|

3.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Cs+].[Cs+]

|

|

Name

|

aziridine

|

|

Quantity

|

770 mg

|

|

Type

|

reactant

|

|

Smiles

|

O1COC2=C1C=CC(=C2)C2N(C2)C2=CC(C1C2OC(O1)(C)C)=O

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction vessel was sealed under argon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by passage through a plug of silica gel (ethyl acetate)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CNC=CC2=C1C=CC=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 590 mg | |

| YIELD: PERCENTYIELD | 76% | |

| YIELD: CALCULATEDPERCENTYIELD | 171.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |